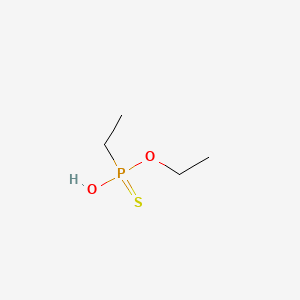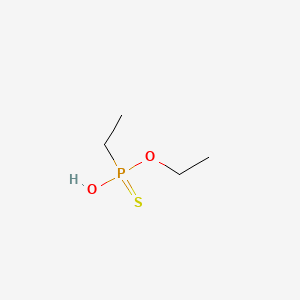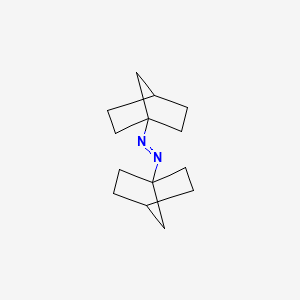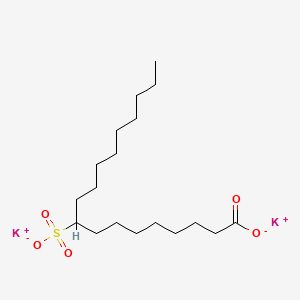
O-Ethyl ethylphosphonothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl ethylphosphonothioic acid is an organophosphorus compound known for its unique chemical properties and applications It is a derivative of phosphonothioic acid, characterized by the presence of an ethyl group attached to the phosphorus atom and an ethoxy group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl ethylphosphonothioic acid typically involves the reaction of ethylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
EtP(S)Cl2+EtOH→EtP(S)(OEt)H+HCl
In this reaction, ethylphosphonothioic dichloride (EtP(S)Cl₂) reacts with ethanol (EtOH) to produce this compound (EtP(S)(OEt)H) and hydrochloric acid (HCl) as a byproduct .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl ethylphosphonothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: It can be reduced to form phosphonous acid derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonothioic acid derivatives.
Reduction: Phosphonous acid derivatives.
Substitution: Various substituted phosphonothioic acid derivatives.
Scientific Research Applications
O-Ethyl ethylphosphonothioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of O-Ethyl ethylphosphonothioic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and molecular targets involved depend on the context of its use and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: Similar in structure but with a methyl group instead of an ethyl group.
O,O-Diethyl ethylphosphonothioate: Contains two ethoxy groups attached to the phosphorus atom.
Ethylphosphonothioic acid: Lacks the ethoxy group present in O-Ethyl ethylphosphonothioic acid
Uniqueness
This compound is unique due to its specific combination of ethyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
4789-36-0 |
|---|---|
Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethoxy-ethyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3,(H,5,8) |
InChI Key |
AIJQQTBLBLBZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B14173479.png)
![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)


![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)

![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)




